molecular formula C22H18N2O4 B1443526 (R)-famoxadone CAS No. 332061-45-7

(R)-famoxadone

Cat. No.: B1443526
CAS No.: 332061-45-7
M. Wt: 374.4 g/mol
InChI Key: PCCSBWNGDMYFCW-JOCHJYFZSA-N
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Description

(R)-Famoxadone is a chiral fungicide primarily used in agriculture to control fungal diseases in fruiting vegetables. It is known for its effectiveness in inhibiting the growth of various fungal pathogens, thereby helping to increase crop yield and quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: (R)-Famoxadone can be synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of an oxazolidinedione ring, which is a key structural component of the compound. Reaction conditions typically include the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors and controlled environments to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, ensuring that the final product meets regulatory standards for agricultural use.

Chemical Reactions Analysis

Types of Reactions: (R)-Famoxadone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its fungicidal properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to dissolve the reactants. Reaction conditions are carefully controlled to achieve the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different levels of fungicidal activity and stability. These derivatives are often tested for their efficacy in controlling fungal diseases in crops.

Scientific Research Applications

(R)-Famoxadone has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.

  • Biology: Investigated for its effects on fungal pathogens and its potential use in developing new antifungal agents.

  • Medicine: Studied for its potential therapeutic applications in treating fungal infections in humans.

  • Industry: Employed in the agricultural sector to protect crops from fungal diseases and improve yield.

Mechanism of Action

The mechanism by which (R)-famoxadone exerts its fungicidal effects involves the inhibition of the mitochondrial respiratory chain at complex III. This inhibition leads to a decrease in ATP production, which is essential for the survival and growth of fungal cells. By disrupting the energy production process, this compound effectively kills or inhibits the growth of fungal pathogens.

Comparison with Similar Compounds

(R)-Famoxadone is compared with other similar compounds, such as (S)-famoxadone and other oxazolidinedione-based fungicides. The comparison highlights the uniqueness of this compound in terms of its higher fungicidal activity and selectivity. Unlike its enantiomer (S)-famoxadone, this compound exhibits superior efficacy and lower toxicity to non-target organisms.

Conclusion

This compound is a valuable compound in the field of agriculture and scientific research. Its unique properties and mechanisms make it an important tool for controlling fungal diseases and improving crop production

Properties

IUPAC Name

(5R)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCSBWNGDMYFCW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155221
Record name (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-45-7
Record name (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-famoxadone
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